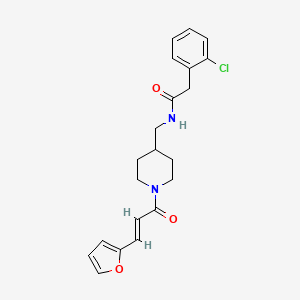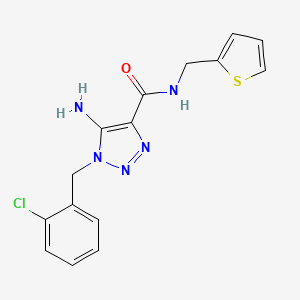![molecular formula C23H22N4O3 B2942015 N-(4-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-74-0](/img/structure/B2942015.png)
N-(4-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a carboxamide group, and an ethoxyphenyl group . These groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure containing two nitrogen atoms . Attached to this core are various functional groups, including a carboxamide group, which contains a carbonyl (C=O) and an amide (NH) group, and an ethoxyphenyl group, which is a phenyl (benzene) ring with an ethoxy (CH2CH3O) group attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine . The ethoxy group could potentially be cleaved by an acid to form ethanol and a phenol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has demonstrated the synthesis of various pyrazolo and pyrimidine derivatives, emphasizing their structural characterization through spectral and elemental analysis. These compounds have been explored for their potential cytotoxic activities against certain cell lines, showcasing the versatility of pyrazolo[3,4-b]pyridine derivatives in scientific research (Hassan, Hafez, & Osman, 2014).
- Studies have also delved into the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, exploring their cytotoxic activity against human cancer cell lines. This further underscores the significance of such compounds in the development of potential therapeutic agents (Hassan, Hafez, Osman, & Ali, 2015).
Potential Biological Activities
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of pyrazolo[3,4-d]pyrimidin-4(5H)-ones in treating cancer and inflammation (Rahmouni et al., 2016).
- The antimicrobial properties of certain pyrazolo[3,4-b]pyridine derivatives against various bacterial strains have been investigated, indicating their potential application in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Structural and Mechanistic Insights
- Crystallographic and NMR studies on pyrazolo[3,4-b]pyridines provide valuable insights into their structural configurations and potential mechanisms of action, contributing to the development of compounds with optimized biological activities (Quiroga et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-30-18-11-7-16(8-12-18)25-23(29)19-13-24-22-20(21(19)28)15(3)26-27(22)17-9-5-14(2)6-10-17/h5-13H,4H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZINIVRHVHEPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2941932.png)

![4-fluoro-N-[5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenecarboxamide](/img/structure/B2941934.png)
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2941936.png)

![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)
![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)


